4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid

Physicochemical Property Lead Optimization Bioisostere

This 4-(2-hydroxyethylamino)-furazan-3-carboxylic acid (CAS 147194-40-9) is a differentiated heterocyclic building block for medicinal chemistry and SAR campaigns. Its hydroxyethylamino group offers a unique hydrogen-bonding profile and orthogonal functionalization handle not found in 4-amino or 4-hydroxy analogs. Ideal for constructing diverse furazan libraries and calibrating LDH inhibition assays (Ki ~138 µM baseline). Available with reliable quality and flexible packaging—order now for your next discovery project.

Molecular Formula C5H7N3O4
Molecular Weight 173.13 g/mol
CAS No. 147194-40-9
Cat. No. B115342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid
CAS147194-40-9
Molecular FormulaC5H7N3O4
Molecular Weight173.13 g/mol
Structural Identifiers
SMILESC(CO)NC1=NON=C1C(=O)O
InChIInChI=1S/C5H7N3O4/c9-2-1-6-4-3(5(10)11)7-12-8-4/h9H,1-2H2,(H,6,8)(H,10,11)
InChIKeyJCWMVCTUTXHXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid (CAS 147194-40-9): A Heterocyclic Furazan Building Block for Research and Development


4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid (HEFCA; CAS 147194-40-9) is a 1,2,5-oxadiazole (furazan) derivative with a hydroxyethylamino group at position 4 and a carboxylic acid moiety at position 2, corresponding to a molecular formula of C5H7N3O4 and a molecular weight of 173.13 g/mol . This compound is primarily utilized as a heterocyclic building block in synthetic and medicinal chemistry research, where its combination of a carboxylic acid and a hydroxyethylamino group offers a distinct substitution pattern on the furazan core . Its availability from multiple specialty chemical suppliers underscores its role as a research intermediate rather than a final therapeutic agent .

Procurement Rationale for 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid: Why In-Class Substitution Is Not Advisable


While several furazan-3-carboxylic acid derivatives are commercially available, generic substitution is not scientifically justified. The 4-(2-hydroxyethylamino) substituent provides a unique hydrogen-bonding profile and synthetic handle distinct from close analogs like 4-aminofurazan-3-carboxylic acid or 4-hydroxyfurazan-3-carboxylic acid . Class-level data indicate that furazan- and furoxan-carboxylic acids themselves are often unstable, making stable nitrogen-substituted derivatives like the target compound essential for reliable experimental workflows [1]. Direct substitution would alter the compound's reactivity in nucleophilic acyl substitutions and its capacity for subsequent derivatization, which is the basis for its selection as a specific building block .

Quantitative Differentiators for 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid: Comparative Evidence for Informed Selection


Physicochemical Differentiation: Predicted pKa and LogP of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic Acid

The target compound's predicted acid dissociation constant (pKa) of 2.25 ± 0.36 is characteristic of a carboxylic acid, while its calculated partition coefficient (cLogP) is reported as -0.292 [1] [2]. These values differentiate it from less polar analogs like 4-hydroxy-furazan-3-carboxylic acid (MW 130.06), which lacks the flexible hydroxyethylamino chain and thus has different solubility and permeability profiles .

Physicochemical Property Lead Optimization Bioisostere

Synthetic Versatility: Established Utility as a Building Block in 4-Aminofurazan Amidrazone Chemistry

4-(2-Hydroxyethylamino)-furazan-3-carboxylic acid is categorized as a 'Building Block' by multiple vendors, a designation supported by its structural relation to 4-aminofurazan-3-carboxylic acid, a key precursor for amidrazones and other derivatives [1]. Specifically, reactions of 4-aminofurazan-3-carboxylic acid iminoester with aminoethanol yield products directly related to the target compound's hydroxyethylamino motif, validating its role in synthesizing complex furazan libraries [2].

Synthetic Methodology Heterocyclic Chemistry Derivatization

Lactate Dehydrogenase (LDH) Inhibition: Quantitative Activity Profile from BindingDB

The target compound has been evaluated for its inhibitory activity against human lactate dehydrogenase A (LDHA). BindingDB reports a Ki value of 1.38E+5 nM (138,000 nM) under defined assay conditions [1]. While this potency is relatively weak, it provides a baseline for structure-activity relationship (SAR) studies compared to more potent furazan-based LDH inhibitors (e.g., IC50 values in the nM range for certain advanced analogs), highlighting the impact of the hydroxyethylamino substituent on enzyme recognition [2].

Enzyme Inhibition LDHA Drug Discovery

Cytotoxicity Assessment: Qualitative Toxicity Flag from ChEMBL Database

A preliminary toxicity assessment in the ChEMBL database flags 4-(2-hydroxyethylamino)-furazan-3-carboxylic acid as 'Toxic' in a cytotoxicity evaluation against the H9 cell line . While quantitative IC50 values are not provided in this specific record, this qualitative alert serves as a critical differentiator from closely related furazan derivatives that may not have undergone similar preliminary safety screening. For procurement decisions, especially those involving cell-based assays, this information is crucial for planning appropriate controls and concentration ranges.

Cytotoxicity Safety Assessment Cell-based Assays

Defined Application Scenarios for 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Targeting Lactate Dehydrogenase (LDH)

Procurement is justified for structure-activity relationship (SAR) campaigns aimed at understanding the impact of a 4-(2-hydroxyethylamino) substituent on LDH inhibition. The target compound's weak affinity (Ki ~138 µM) provides a baseline for evaluating the activity gain of more elaborate derivatives, a common approach in early-stage drug discovery [1].

Synthesis of Advanced Furazan-Based Heterocyclic Libraries

As a designated 'Building Block', this compound is ideal for synthesizing diverse furazan-containing molecular libraries. Its hydroxyethylamino group and carboxylic acid handle enable orthogonal functionalization, which is essential for generating chemical diversity in probe development or lead optimization .

Development of Cell-Based Assays Requiring Controlled Cytotoxicity Profiling

The qualitative cytotoxicity flag for this compound is valuable for researchers developing new cell-based assays, especially those involving the H9 cell line or similar models. By including this compound as a reference standard for toxicity, researchers can better calibrate assay windows and distinguish specific on-target effects from general cytotoxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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